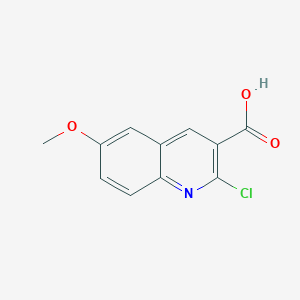

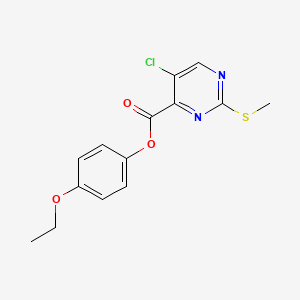

![molecular formula C7H12O2 B2818685 {5-Oxaspiro[2.4]heptan-6-yl}methanol CAS No. 2059971-81-0](/img/structure/B2818685.png)

{5-Oxaspiro[2.4]heptan-6-yl}methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Photoreactions and Derivative Synthesis

Photoreactions Involving Diketene

The study by Kato, Chiba, and Tsuchiya (1980) discusses the photoreactions of diketene with maleic anhydride and dimethylmaleic anhydride. These reactions yielded compounds related to "{5-Oxaspiro[2.4]heptan-6-yl}methanol," demonstrating the potential for creating diverse chemical structures through photoreaction processes (Tetsuzo Kato, T. Chiba, & S. Tsuchiya, 1980).

Synthesis of 2-Azabicyclohexane

Adamovskyi et al. (2014) describe the synthesis of a 2-azabicyclo[3.1.0]hexane through the rearrangement of a spirocyclic epoxide. This highlights the versatility of spirocyclic compounds in synthesizing novel structures (Mykhailo I. Adamovskyi et al., 2014).

Chemical Reactions and Stability

Photolysis of α-Spirocyclopropyl Ketones

Yates and Helferty (1983) explored the photolysis of spiro[2.5]oct-7-en-4-ones, leading to various products depending on the solvent used. This research shows the potential for manipulating spiro compounds to achieve specific chemical transformations (P. Yates & P. H. Helferty, 1983).

Reaction with Amines

Bessmertnykh et al. (1992) studied the reaction of a compound similar to "this compound" with amines, revealing a method for preparing tetrahydrofuran-2-ones. This demonstrates the utility of spiro compounds in synthesizing heterocyclic structures (A. Bessmertnykh et al., 1992).

Novel Compounds and Applications

Discovery of Microsomal Epoxide Hydrolase-Catalyzed Hydration

Li et al. (2016) discovered a novel hydration reaction catalyzed by microsomal epoxide hydrolase on a spiro oxetane-containing compound. This finding is significant for understanding the biotransformation of such compounds in drug development (Xue-Qing Li et al., 2016).

Regioselective Cycloaddition

Molchanov and Tran (2013) reported the regioselective cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate, yielding methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. This method offers a pathway to synthesize spiro compounds with specific structural features (A. Molchanov & T. Tran, 2013).

properties

IUPAC Name |

5-oxaspiro[2.4]heptan-6-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-4-6-3-7(1-2-7)5-9-6/h6,8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXILTEWRWINVLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC(OC2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

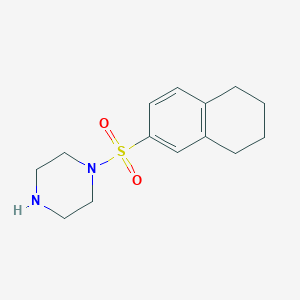

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide](/img/structure/B2818602.png)

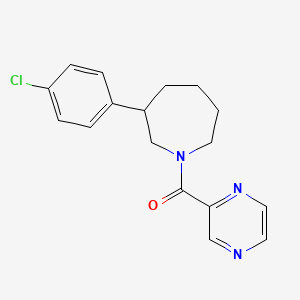

![1-[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-4-phenylbutan-1-one](/img/structure/B2818603.png)

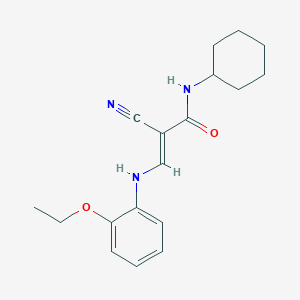

![3-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2818613.png)

![2-Chloro-3-[(2,6-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2818614.png)

![ethyl 3-(4-fluorophenyl)-2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2818616.png)

![[2-(2-methoxyanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2818619.png)

![2-[(3-benzyl-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl)methyl]benzonitrile](/img/structure/B2818625.png)